![molecular formula C10H15FO4 B13174449 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid](/img/structure/B13174449.png)
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid is a synthetic organic compound with the molecular formula C10H15FO4 and a molecular weight of 218.22 g/mol This compound is characterized by a spirocyclic structure, which includes a 1,4-dioxaspiro[45]decane ring system and a fluoroacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the fluoroacetic acid group. One common method involves the use of 2-acetylcyclohexanone as a starting material, which undergoes ethylene ketal formation, hydrazone formation, and iodination to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. This intermediate is then subjected to palladium-catalyzed aminocarbonylation to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions, particularly those involving fluoroacetate metabolism.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoroacetic acid moiety can inhibit enzymes involved in the citric acid cycle, leading to the accumulation of citrate and disruption of cellular metabolism. This inhibition is primarily due to the formation of fluorocitrate, which binds to aconitase and prevents the conversion of citrate to isocitrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,4-Dioxaspiro[4.5]decan-8-yl)methylboronic acid: This compound shares the spirocyclic structure but has a boronic acid group instead of a fluoroacetic acid moiety.
Carbamic acid, N-[2-(1,4-dioxaspiro[4.5]dec-8-yl)ethyl]-, 1,1-dimethylethyl ester: Another similar compound with a carbamic acid group.
Uniqueness
2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-fluoroacetic acid is unique due to the presence of the fluoroacetic acid moiety, which imparts distinct chemical and biological properties. This makes it particularly useful in studies involving enzyme inhibition and metabolic pathways.
Eigenschaften
Molekularformel |
C10H15FO4 |
|---|---|
Molekulargewicht |
218.22 g/mol |
IUPAC-Name |
2-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C10H15FO4/c11-8(9(12)13)7-1-3-10(4-2-7)14-5-6-15-10/h7-8H,1-6H2,(H,12,13) |
InChI-Schlüssel |
UKHTVDSWJYCUTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1C(C(=O)O)F)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


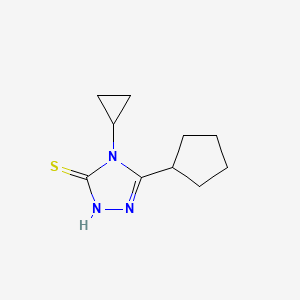
![tert-butyl N-[3-phenyl-2-(piperidin-4-yl)propyl]carbamate](/img/structure/B13174374.png)
![2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13174376.png)
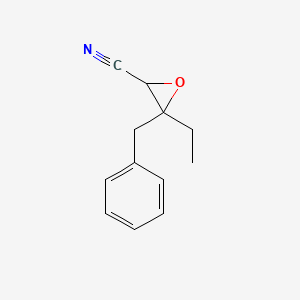
![1-[3-(Aminomethyl)oxolan-3-yl]-2,2-dimethylpropan-1-ol](/img/structure/B13174386.png)
![1-[(Butylcarbamoyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13174388.png)
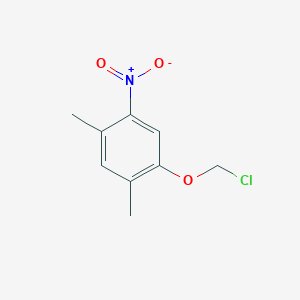
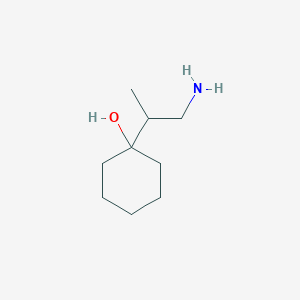
![Ethyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13174394.png)
![Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174397.png)
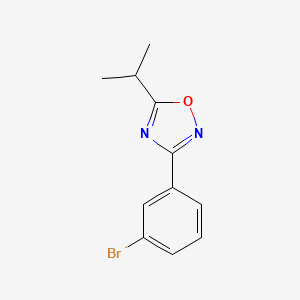
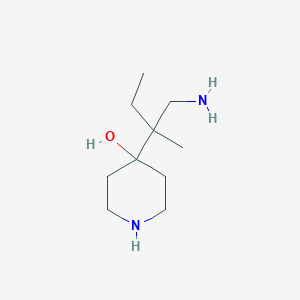
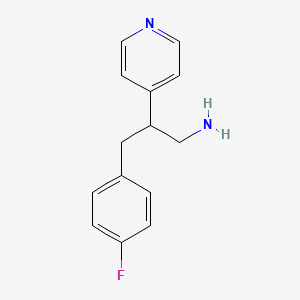
![1-[1-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13174436.png)
